molecular formula C7H10F3NO2 B2755659 (1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid CAS No. 2375249-94-6

(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2755659
CAS No.: 2375249-94-6
M. Wt: 197.157
InChI Key: OGGKBGWFIOVCIW-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring, which is known for its strained structure and unique reactivity. The presence of the ethenyl group and the amine functionality further enhances its chemical versatility. The trifluoroacetic acid component is often used as a counterion in various chemical reactions due to its strong acidity and ability to stabilize reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethenylcyclopropan-1-amine typically involves asymmetric cyclopropanation reactions. One common method includes the use of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This reaction is significantly improved by wet milling, which accelerates the phase transfer reaction . Another method involves sequential SN2–SN2’ dialkylation of ®-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex . These methods are operationally convenient and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound often relies on robust and chromatography-free sequences to ensure high yield and purity. The use of phase transfer catalysis and controlled crystallization processes are key to achieving the desired enantiomeric excess and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethenylcyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, ethyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-2-Ethenylcyclopropan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S)-2-Ethenylcyclopropan-1-amine lies in its combination of the ethenyl group and the amine functionality, which provides a versatile platform for various chemical transformations and biological interactions. Its ability to form stable intermediates with trifluoroacetic acid further enhances its utility in synthetic and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-4-3-5(4)6;3-2(4,5)1(6)7/h2,4-5H,1,3,6H2;(H,6,7)/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKBGWFIOVCIW-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@H]1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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